molecular formula C17H20FN3OS B2442273 4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide CAS No. 1105251-65-7

4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide

Cat. No.: B2442273
CAS No.: 1105251-65-7
M. Wt: 333.43
InChI Key: RHGGDHFBOZWQGF-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide is a useful research compound. Its molecular formula is C17H20FN3OS and its molecular weight is 333.43. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c1-21-17(14-4-2-5-15(14)20-21)19-16(22)6-3-11-23-13-9-7-12(18)8-10-13/h7-10H,2-6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGGDHFBOZWQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CCCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a 4-fluorophenyl moiety linked via a thioether bond to a butanamide structure that is further substituted with a tetrahydrocyclopenta[c]pyrazol group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.

Biological Activity Overview

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of compounds containing the 4-fluorophenyl group exhibit considerable antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains and fungi, suggesting that the thioether linkage may contribute to enhanced bioactivity .
  • Inhibition of Enzymatic Activity
    • Compounds structurally related to the target compound have been evaluated for their ability to inhibit specific enzymes such as p38 MAPK, which plays a crucial role in inflammatory responses. The inhibition of this pathway can lead to therapeutic benefits in conditions characterized by excessive inflammation .
  • Cytotoxicity Studies
    • In vitro studies have demonstrated that certain analogs exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits p38 MAPK activity
CytotoxicitySelective cytotoxicity in cancer cell lines

Case Studies

  • Case Study on Antimicrobial Effects
    A study evaluating the antimicrobial properties of similar thioether compounds revealed that modifications at the phenyl ring significantly influenced activity. The introduction of fluorine enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli .
  • Case Study on Cytotoxicity
    A recent investigation into the cytotoxic effects of structurally related compounds showed that one derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating promising potential for further development as an anticancer agent .

Research Findings

The biological activity of this compound is underpinned by its structural features that facilitate interaction with biological targets. Notably:

  • The fluorine substitution enhances binding affinity to target proteins.
  • The thioether linkage contributes to increased stability and bioavailability.
  • Ongoing research is focused on optimizing these compounds through structure-activity relationship (SAR) studies to improve efficacy and reduce toxicity.

Scientific Research Applications

The compound exhibits promising biological activities that have been explored in several studies:

  • Anticancer Activity : Research indicates that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives containing thioether linkages have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties : The thioether functional group is known to enhance anti-inflammatory activity. In silico studies suggest that the compound may act as a 5-lipoxygenase inhibitor, which is crucial for mediating inflammatory responses .
  • Antimicrobial Effects : Preliminary studies have indicated that compounds with similar scaffolds can exhibit antimicrobial properties. The presence of the fluorophenyl group may enhance lipophilicity, aiding in membrane penetration and microbial inhibition .

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that related compounds with thioether functionalities exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptotic cell death. The analogs were tested for their IC50 values, revealing promising results for further development .

Case Study 2: Anti-inflammatory Mechanism

In a molecular docking study, the compound was evaluated for its potential as a 5-lipoxygenase inhibitor. The results indicated favorable binding interactions within the enzyme's active site, suggesting that structural modifications could enhance its efficacy as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The compound’s synthesis involves coupling a 4-fluorophenylthio moiety to a substituted cyclopentapyrazole scaffold. Key steps include:

  • Thioether formation : Use Ullmann coupling or nucleophilic aromatic substitution (SNAr) with a 4-fluorobenzenethiol derivative. Reaction optimization requires precise control of temperature (80–120°C), base (e.g., K2_2CO3_3), and solvent (DMF or DMSO) to avoid side reactions .
  • Amide coupling : Employ carbodiimide-based reagents (EDC/HOBt) for the butanamide linkage. Monitor pH (6–7) to prevent racemization or hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/dioxane mixtures) yields >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the compound’s structural identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the fluorophenyl group (δ 7.2–7.5 ppm, aromatic protons), cyclopentapyrazole (δ 2.8–3.5 ppm, methylene protons), and thioether (δ 4.1–4.3 ppm, SCH2_2) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm deviation from theoretical mass. Use ESI+ mode in methanol .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water). Analyze bond lengths (e.g., S–C = 1.75–1.80 Å) and dihedral angles .

Advanced Research Questions

Q. What experimental strategies are suitable for probing the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) using ATPase/Glo assays. Prioritize kinases with IC50_{50} <1 µM .
  • Molecular Dynamics (MD) Simulations : Dock the compound into kinase active sites (e.g., PDB: 4HVP). Analyze hydrogen bonding (fluorophenyl-thio with hinge region) and hydrophobic interactions (cyclopentapyrazole with DFG motif) .
  • Resistance Mutagenesis : Introduce mutations (e.g., T790M in EGFR) to assess binding resilience. Compare inhibition curves (wild-type vs. mutant) using dose-response assays .

Q. How can researchers resolve contradictions in reported solubility and bioavailability data?

Methodological Answer:

  • Solubility Studies : Use shake-flask method (pH 1–7.4 buffers) with UV-Vis quantification. Compare results with computational predictions (e.g., ALOGPS). Note discrepancies arising from polymorphic forms .
  • Permeability Assays : Perform Caco-2 cell monolayer experiments. If permeability is low (<1 × 106^{-6} cm/s), modify formulation (e.g., nanoemulsions) or introduce prodrug moieties (e.g., esterification of the amide) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Quantify parent compound via LC-MS/MS. High clearance (>50% at 1 hr) suggests CYP3A4/2D6 involvement .

Q. What analytical techniques are critical for detecting degradation products under stressed conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (60°C, 75% RH), acid (0.1 M HCl), base (0.1 M NaOH), and UV light. Monitor degradation at 0, 7, 14 days .
  • LC-MS/MS Analysis : Use a Q-TOF instrument to identify degradation products (e.g., hydrolysis of the amide bond or oxidation of the thioether). Fragment ions (m/z) should match theoretical degradation pathways .
  • Stability-Indicating Methods : Validate HPLC methods (ICH Q2(R1)) to separate degradation peaks with resolution >2.0 .

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